

# Application Notes and Protocols: OSI-930 Combination Therapy with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the combination therapy of **OSI-930** with standard chemotherapy agents. **OSI-930** is a potent, orally bioavailable inhibitor of the receptor tyrosine kinases c-Kit and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR, and Platelet-Derived Growth Factor Receptor  $\beta$  (PDGFR $\beta$ ). This dual inhibitory action on pathways crucial for tumor cell proliferation and angiogenesis makes it a compelling candidate for combination therapies aimed at enhancing the efficacy of traditional cytotoxic agents.

#### **Introduction to OSI-930**

**OSI-930** is a selective tyrosine kinase inhibitor that targets key drivers of tumor growth and vascularization. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domains of c-Kit, VEGFR-2, and PDGFRβ, thereby blocking downstream signaling cascades that promote cell survival, proliferation, and angiogenesis. Preclinical studies have demonstrated the antitumor activity of **OSI-930** across a range of cancer models, including small cell lung cancer (SCLC) and colorectal carcinoma (CRC). The rationale for combining **OSI-930** with chemotherapy lies in the potential for synergistic or additive effects, where **OSI-930** may sensitize tumor cells to chemotherapy or inhibit the repair of chemotherapy-induced damage and suppress the pro-angiogenic signals often induced by cytotoxic treatments.

#### **Data from Preclinical Combination Studies**



Preclinical xenograft models have shown that **OSI-930** can be safely and effectively administered with standard chemotherapy regimens, leading to enhanced antitumor activity.

## Combination with Cisplatin and Etoposide in Small Cell Lung Cancer (SCLC)

In the NCI-H526 SCLC xenograft model, the combination of cisplatin and etoposide followed by **OSI-930** maintenance therapy demonstrated a significant delay in tumor regrowth compared to chemotherapy alone.

| Treatment Group                                | Dosing Schedule                                                                                           | Outcome                                                                                     |
|------------------------------------------------|-----------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| Cisplatin + Etoposide (Vehicle<br>Maintenance) | Cisplatin: 6 mg/kg IV, Day 1;<br>Etoposide: 25 mg/kg IP, Days<br>1-3; Vehicle: PO, Days 8-36              | Tumor Regression                                                                            |
| Cisplatin + Etoposide (OSI-930<br>Maintenance) | Cisplatin: 6 mg/kg IV, Day 1;<br>Etoposide: 25 mg/kg IP, Days<br>1-3; OSI-930: 200 mg/kg PO,<br>Days 8-59 | Delayed tumor growth by 29 days vs. vehicle maintenance; 3-fold greater log cell kill index |

## Combination with FOLFOX in Colorectal Carcinoma (CRC)

In human colorectal carcinoma xenograft models (SW48 and COLO 205), **OSI-930** as a maintenance therapy following a FOLFOX-like regimen (5-Fluorouracil and Oxaliplatin) resulted in enhanced tumor growth inhibition and delay.



| Tumor Model | Treatment Group                            | Tumor Growth<br>Inhibition (TGI) | Tumor Growth<br>Delay (GD) |
|-------------|--------------------------------------------|----------------------------------|----------------------------|
| SW48        | 5-FU/Oxaliplatin<br>(Vehicle Maintenance)  | 68.9%                            | -                          |
| SW48        | 5-FU/Oxaliplatin (OSI-<br>930 Maintenance) | 84.4%                            | 6.8 days over vehicle      |
| COLO 205    | 5-FU/Oxaliplatin<br>(Vehicle Maintenance)  | 28.4%                            | -                          |
| COLO 205    | 5-FU/Oxaliplatin (OSI-<br>930 Maintenance) | 70.8%                            | 12.4 days over vehicle     |

In a separate study with the COLO 205 model, concomitant or maintenance administration of **OSI-930** (100 mg/kg PO) with a 5-FU/Oxaliplatin regimen improved tumor growth delay by 2-3 fold and increased TGI by 15-20% compared to vehicle maintenance.

## Signaling Pathways and Experimental Workflow OSI-930 Mechanism of Action

**OSI-930** exerts its effects by inhibiting key signaling pathways involved in cancer cell proliferation and angiogenesis.







Click to download full resolution via product page







 To cite this document: BenchChem. [Application Notes and Protocols: OSI-930 Combination Therapy with Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683839#osi-930-combination-therapy-with-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com